4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride
Overview
Description
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . It is characterized by the presence of an amino group, a benzamide moiety, and a tetrahydrofuran ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride involves several steps. One common method includes the reaction of 4-aminobenzoyl chloride with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine and an organic solvent like dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide hydrochloride can be compared with other similar compounds, such as:
4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: This compound has an ethoxy group instead of an amino group, which alters its chemical properties and reactivity.
3,4-Dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide: The presence of methoxy groups in this compound affects its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-amino-N-(oxolan-2-ylmethyl)benzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11;/h3-6,11H,1-2,7-8,13H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVNYSFGIGCMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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